molecular formula C20H18N2O3S B11188178 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione

1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione

Cat. No.: B11188178
M. Wt: 366.4 g/mol
InChI Key: RULBGZIBDBAZRY-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a methoxy group attached to a benzothiazole ring, a pyrrolidine-2,5-dione moiety, and a 4-methylbenzyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with methoxyacetic acid under acidic conditions.

    Attachment of Pyrrolidine-2,5-dione: The benzothiazole derivative is then reacted with maleic anhydride to form the pyrrolidine-2,5-dione moiety.

    Introduction of 4-Methylbenzyl Group: Finally, the compound is alkylated with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.

    Reduction: The pyrrolidine-2,5-dione moiety can be reduced to form a pyrrolidine ring.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) or halogenating agents (bromine or chlorine).

Major Products:

    Oxidation: Formation of 1-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione.

    Reduction: Formation of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine.

    Substitution: Formation of nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth and survival.

Comparison with Similar Compounds

1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione can be compared with other benzothiazole derivatives, such as:

  • 1-(5-Hydroxy-1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)pyrrolidine-2,5-dione
  • 1-(5-Methoxy-1,3-benzothiazol-2-yl)-3-(4-chlorobenzyl)pyrrolidine-2,5-dione

These compounds share similar structural features but differ in their substituents, which can influence their chemical and biological properties

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

1-(5-methoxy-1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H18N2O3S/c1-12-3-5-13(6-4-12)9-14-10-18(23)22(19(14)24)20-21-16-11-15(25-2)7-8-17(16)26-20/h3-8,11,14H,9-10H2,1-2H3

InChI Key

RULBGZIBDBAZRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=C(S3)C=CC(=C4)OC

Origin of Product

United States

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